2-(2,4-Dimethylphenoxy)ethanamine
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Overview
Description
2-(2,4-Dimethylphenoxy)ethanamine is an organic compound with the molecular formula C10H15NO It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenoxy)ethanamine typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then converted to the ethanamine derivative through a reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethanamine group to an ethylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-(2,4-dimethylphenoxy)acetaldehyde or 2-(2,4-dimethylphenoxy)acetic acid.
Reduction: Formation of 2-(2,4-dimethylphenoxy)ethylamine.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2,6-Dimethylphenoxy)ethanamine
- 2-(4-Methylphenoxy)ethanamine
- 2-(2,5-Dimethylphenoxy)ethanamine
Comparison: 2-(2,4-Dimethylphenoxy)ethanamine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.
Biological Activity
2-(2,4-Dimethylphenoxy)ethanamine is an organic compound characterized by its amine functional group attached to a phenoxy structure. With a molecular weight of approximately 179.26 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a dimethyl-substituted phenyl group that contributes to its unique properties. The compound's chemical formula is C12H17NO, indicating the presence of both aromatic and aliphatic components which may influence its biological interactions.
Property | Value |
---|---|
Molecular Weight | 179.26 g/mol |
Chemical Formula | C12H17NO |
Functional Groups | Amine, Ether |
Solubility | Varies with solvent |
Pharmacological Relevance
Research indicates that compounds with similar structures to this compound often exhibit significant biological activities. Preliminary studies suggest that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways, which are crucial for understanding its mechanism of action and potential therapeutic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It may act as a ligand for various neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of metabolic enzymes could affect various biochemical pathways.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be relevant for reducing oxidative stress in cells.
Study 1: Antibacterial Activity
In a study examining the antibacterial properties of compounds related to this compound, it was found that certain derivatives exhibited significant inhibition against bacteria such as Bacillus cereus. The results indicated that structural modifications influenced antibacterial efficacy.
Study 2: Neurotransmitter Receptor Binding
Another research effort focused on the binding affinity of this compound to serotonin receptors. This study utilized in vitro bioassays to assess the compound's efficacy in activating serotonin receptor pathways. The findings suggested a promising interaction profile that warrants further exploration for potential psychoactive effects similar to known serotonergic compounds .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(2-Methylphenoxy)ethanamine | Methyl substitution on phenyl | Less steric hindrance compared to 2-(2,4-Dimethyl...) |
4-(2,4-Dimethylphenoxy)butanamine | Butyl chain instead of ethyl | Longer aliphatic chain may enhance lipophilicity |
N,N-Dimethyl-2-(2,4-dimethylphenoxy)ethanamine | Dimethylated nitrogen | Increased basicity and potential for different reactivity |
The presence of additional methyl groups in this compound enhances its steric and electronic characteristics, making it an intriguing subject for further research.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMWXJLUFMRFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50912-65-7 |
Source
|
Record name | 2-(2,4-Dimethylphenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50912-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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